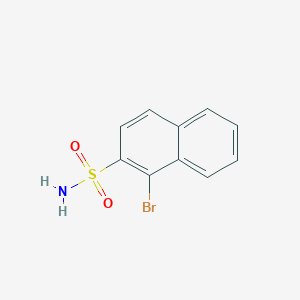

1-Bromonaphthalene-2-sulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromonaphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFLLCVYRPHBTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Bromonaphthalene 2 Sulfonamide and Its Precursors

Regioselective Bromination of Naphthalene (B1677914) Systems

The introduction of a bromine atom at a specific position on the naphthalene ring is a critical first step. The inherent reactivity of naphthalene towards electrophilic substitution typically favors the 1-position (alpha-position) over the 2-position (beta-position). youtube.comchegg.com This preference is attributed to the greater stability of the carbocation intermediate formed during the reaction. chegg.comstackexchange.com

Halogenation Reagents and Conditions for 1-Bromonaphthalene (B1665260) Synthesis

The direct bromination of naphthalene is a common method for synthesizing 1-bromonaphthalene. wikipedia.org Various reagents and conditions have been developed to optimize this reaction for yield and selectivity.

Common brominating agents include molecular bromine (Br₂), often in a solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (DCM). researchgate.netorgsyn.org The reaction can be carried out with or without a catalyst. youtube.com For instance, heating naphthalene with bromine in a suitable solvent under reflux can yield 1-bromonaphthalene. docbrown.info Traditional methods using liquid bromine in solvents like carbon tetrachloride have reported yields of 72-75%. google.com

To improve yields and environmental friendliness, alternative methods have been explored. One such method involves using saturated bromine water as the bromine source in a mixture of glacial acetic acid and an ionic liquid, which can achieve yields of over 95%. google.com Another approach utilizes hydrogen peroxide to oxidize hydrobromic acid, generating the bromine in situ. This method, carried out in dichloroethane at 40-45°C, also provides a high yield of 1-bromonaphthalene. google.com

Photobromination of 1-bromonaphthalene under specific conditions can lead to different products. For example, at -30°C in carbon tetrachloride, it can produce pentabromo-tetrahydronaphthalenes, while at reflux temperature (77°C), 1,5-dibromonaphthalene (B1630475) is the major product. researchgate.net

Table 1: Comparison of Halogenation Reagents and Conditions for 1-Bromonaphthalene Synthesis

| Brominating Agent | Solvent | Catalyst/Conditions | Major Product(s) | Yield | Reference |

| Br₂ | CCl₄ or CH₃COOH | Boiling/Reflux | 1-Bromonaphthalene | youtube.com | |

| Br₂ | CCl₄ | No solvent, with/without catalyst | 1-Bromonaphthalene | orgsyn.org | |

| Br₂ | Dichloromethane (DCM) | -30°C, 48h | 1,4-Dibromonaphthalene (B41722) | 90% | researchgate.net |

| Saturated Bromine Water | Glacial Acetic Acid/Ionic Liquid | Closed reactor | 1-Bromonaphthalene | >95% | google.com |

| HBr/H₂O₂ | Dichloroethane | 40-45°C | 1-Bromonaphthalene | High | google.com |

| Br₂ | CCl₄ | Photolytic, 77°C | 1,5-Dibromonaphthalene | 92% | researchgate.net |

| Br₂ | CCl₄ | Photolytic, -30°C | Pentabromo-tetrahydronaphthalenes | researchgate.net |

Catalytic Approaches in Bromonaphthalene Synthesis (e.g., Metal-Catalyzed Reactions)

Catalysts play a significant role in enhancing the efficiency and selectivity of naphthalene bromination. Lewis acids like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are commonly used to polarize the bromine molecule, generating a more potent electrophile (Br⁺). chegg.comdocbrown.info The catalyst can be generated in situ by adding iron filings to the reaction mixture. docbrown.info

Zeolites, which are microporous aluminosilicate (B74896) minerals, have emerged as environmentally friendly and shape-selective catalysts for aromatic bromination. greenchemistry.ru They can be used to control the regioselectivity of the reaction, favoring the formation of specific isomers. For instance, the bromination of naphthalene over certain zeolites can be directed to produce 1,4-dibromonaphthalene or other derivatives in high yield. greenchemistry.ru Montmorillonite clays, another type of solid acid catalyst, have also been employed for the polybromination of naphthalene. cardiff.ac.ukarkat-usa.org

A mechanochemical approach using a ball mill for the bromination of naphthalene has also been developed. This solvent-free method utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent and a FAU-type zeolite as a catalyst, demonstrating high efficiency and the potential for continuous synthesis. researchgate.net

Mechanistic Investigations of Electrophilic Aromatic Bromination on Naphthalene

The electrophilic aromatic substitution mechanism for the bromination of naphthalene is well-established. The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. youtube.comchegg.com

The attack of the electrophile (Br⁺) on the naphthalene ring can occur at either the α- or β-position. The intermediate leading to the formation of 1-bromonaphthalene is more stable because it can be represented by more resonance structures that retain a complete benzene (B151609) ring. youtube.comstackexchange.com This lower energy transition state explains the kinetic preference for the formation of the 1-substituted product. stackexchange.com Recent computational studies, however, suggest that the reaction may follow an addition-elimination pathway rather than the classic mechanism involving a discrete arenium ion intermediate. chemistryworld.com

Sulfonylation Strategies for Naphthalene Backbones

The introduction of a sulfonyl group onto the naphthalene ring is the next crucial step. The position of this group is critical for the final product's properties.

Direct Sulfonylation Reactions

Direct sulfonylation of naphthalene with sulfuric acid is a classic method. The regioselectivity of this reaction is highly dependent on the reaction temperature. At lower temperatures (around 40-80°C), the kinetically controlled product, naphthalene-1-sulfonic acid, is predominantly formed. stackexchange.comyoutube.com At higher temperatures (around 160°C), the thermodynamically more stable product, naphthalene-2-sulfonic acid, is the major product. stackexchange.comyoutube.comchemicalbook.com This reversibility allows for the isomerization of the initially formed 1-sulfonic acid to the 2-sulfonic acid. stackexchange.comgoogle.com

To obtain the desired 2-sulfonic acid derivative, the reaction is typically carried out at elevated temperatures. chemicalbook.comyoutube.com The water formed during the reaction can be removed by azeotropic distillation to drive the equilibrium towards the product. acs.org Another approach involves using gaseous sulfur trioxide, which can be diluted with an inert gas, to sulfonate the naphthalene melt at temperatures between 85°C and 100°C. google.com

For the synthesis of 1-Bromonaphthalene-2-sulfonamide, the starting material is 1-bromonaphthalene. Its sulfonylation with chlorosulfonic acid in a solvent like carbon tetrachloride at low temperatures (0–5°C) has been reported to yield 4-bromonaphthalene-1-sulfonic acid.

Conversion of Sulfonyl Halides to Sulfonamides

The final step in the synthesis is the conversion of the naphthalenesulfonyl halide, typically the sulfonyl chloride, to the sulfonamide.

First, the naphthalenesulfonic acid is converted to its corresponding sulfonyl chloride. This is commonly achieved by reacting the sulfonic acid or its sodium salt with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). ontosight.aiprepchem.com The use of phosphorus oxychloride in acetonitrile (B52724) with dimethylacetamide as a catalyst is another effective method. prepchem.com For the synthesis of 2-naphthalenesulfonyl chloride from sodium 2-naphthalenesulfonate, thionyl chloride can be used in the presence of a phase-transfer catalyst in a solvent like dichloromethane. google.com

Once the sulfonyl chloride is obtained, it is reacted with ammonia (B1221849) or an amine to form the sulfonamide. This amidation is a nucleophilic substitution reaction at the sulfur atom. nih.govwisc.edu The reaction of 4-bromonaphthalene-1-sulfonyl chloride with aqueous ammonia is a direct route to 4-bromonaphthalene-1-sulfonamide (B2366713). The reaction can be carried out in a suitable solvent, often with the addition of a base like triethylamine (B128534) to neutralize the hydrochloric acid formed. patsnap.com Modern methods also include one-pot procedures where the sulfonyl chloride is generated and subsequently aminated in the same reaction vessel, which can be highly efficient. nih.gov

Synthesis of the this compound Scaffold

The construction of the this compound framework can be approached through several distinct synthetic philosophies, each with its own advantages regarding efficiency, selectivity, and substrate scope.

Sequential functionalization represents the classical and most direct strategy for synthesizing asymmetrically substituted naphthalenes. This approach involves the stepwise introduction of the bromo and sulfonamide functionalities onto the naphthalene core. The order of these introductions is critical and dictated by the directing effects of the substituents.

A common precursor, 1-bromonaphthalene, is readily prepared by the direct bromination of naphthalene. wikipedia.orgprepchem.com Subsequent functionalization at the C-2 position is challenging due to the directing effects of the bromine atom. An alternative, more controlled route involves the sulfonation of 1-bromonaphthalene. For instance, the synthesis of the isomeric 4-bromonaphthalene-1-sulfonamide is achieved by treating 1-bromonaphthalene with chlorosulfonic acid, which yields the sulfonyl chloride intermediate that can then be amidated.

A plausible sequential synthesis for this compound would involve the following steps:

Sulfonation of Naphthalene : Naphthalene is first sulfonated to produce naphthalene-2-sulfonic acid.

Conversion to Sulfonyl Chloride : The sulfonic acid is then converted to naphthalene-2-sulfonyl chloride, typically using reagents like thionyl chloride or phosphorus pentachloride.

Amidation : The sulfonyl chloride is reacted with ammonia or an appropriate amine to form naphthalene-2-sulfonamide (B74022).

Regioselective Bromination : The final step is the selective bromination of naphthalene-2-sulfonamide at the C-1 position. The directing effects of the sulfonamide group would be leveraged to achieve the desired regioselectivity.

Modern organic synthesis emphasizes efficiency and sustainability, leading to the development of one-pot procedures that minimize intermediate isolation steps. While a specific one-pot synthesis for this compound is not prominently documented, general methodologies for sulfonamide synthesis can be adapted.

One such advanced strategy involves the copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids. princeton.edu This method allows for the conversion of a carboxylic acid group into a sulfonyl chloride, which can then be reacted in the same pot with an amine to yield the desired sulfonamide. princeton.edu

A hypothetical one-pot route could be designed starting from 1-bromo-2-naphthoic acid. This process would merge the conversion of the carboxylic acid to a sulfonyl chloride with subsequent amination, thereby constructing the sulfonamide functionality in a single, streamlined operation. princeton.edu Similarly, one-pot protocols for the synthesis of brominated naphthalimide derivatives have been developed, involving nitration and selective bromination in sulfuric acid, showcasing the feasibility of multi-step transformations in a single reaction vessel. mdpi.com

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, providing powerful tools for synthesizing complex molecules like N-arylsulfonamides.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are exceptionally effective for forming C-N bonds. nih.govyoutube.com This reaction can be employed to construct the N-arylsulfonamide linkage by coupling a sulfonamide with an aryl halide.

To synthesize the this compound scaffold, one could envision a strategy starting with 1,2-dibromonaphthalene. A selective palladium-catalyzed coupling reaction with a sulfonamide (H₂NSO₂R) could, in principle, form the C-N bond at the C-2 position, leaving the C-1 bromine intact for further derivatization. The success of this approach hinges on the differential reactivity of the two bromine atoms. The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield. nih.gov The continual development of improved ligands and reliable protocols has made this a general and powerful method for preparing aromatic amines and their derivatives. nih.gov

Table 1: Key Parameters in Palladium-Catalyzed C-N Coupling

| Parameter | Description | Significance |

| Catalyst | Typically a Pd(0) or Pd(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃. | The choice of precursor affects the initiation of the catalytic cycle. |

| Ligand | Bulky, electron-rich phosphine (B1218219) ligands (e.g., XantPhos, Buchwald ligands). organic-chemistry.org | The ligand stabilizes the palladium center, promotes oxidative addition and reductive elimination, and prevents undesired side reactions like diarylation. nih.govorganic-chemistry.org |

| Base | Strong, non-nucleophilic bases such as NaOtBu, K₂CO₃, or Cs₂CO₃. | The base is required to deprotonate the amine or sulfonamide nucleophile, activating it for the coupling reaction. |

| Solvent | Aprotic polar solvents like toluene, dioxane, or DMF. | The solvent must solubilize the reactants and be stable under the reaction conditions. |

Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium for C-N bond formation. A notable method is the oxidative coupling of amines with sodium sulfinates to directly form sulfonamides. rsc.org This approach avoids the need to pre-form and handle reactive sulfonyl chlorides.

In this strategy, a copper catalyst promotes the coupling between an amine and a sodium sulfinate in the presence of an oxidant. rsc.org A potential synthesis for this compound could start from 1-bromonaphthalene-2-sulfinic acid (or its sodium salt). The coupling of this sulfinate with an amine source (like ammonia) under copper catalysis would directly yield the target sulfonamide. This method is valued for its operational simplicity and tolerance of various functional groups. nih.gov Another related copper-catalyzed approach uses nitroarenes as the nitrogen source, which are coupled with sulfinates or via the insertion of sulfur dioxide. nih.govrsc.org

Table 2: Comparison of Catalytic Systems for Sulfonamide Formation

| Feature | Palladium-Catalyzed Coupling | Copper-Catalyzed Coupling |

| Coupling Partners | Aryl Halide + Amine/Sulfonamide | Sodium Sulfinate + Amine |

| Key Advantage | High generality and reliability, well-developed ligand systems. nih.gov | Cost-effective metal, avoids use of sulfonyl chlorides. rsc.orgnih.gov |

| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | CuI, CuCl, Cu(OTf)₂ |

| Reaction Type | Cross-Coupling (Buchwald-Hartwig) | Oxidative Coupling |

Transition Metal-Catalyzed Coupling Reactions for Sulfonamide Formation

Derivatization and Analog Synthesis of this compound

The this compound scaffold is a versatile platform for generating diverse chemical libraries for drug discovery and materials science. The presence of two distinct functional handles—the bromo group and the sulfonamide moiety—allows for selective modifications.

The bromine atom at the C-1 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide array of aryl, alkyl, or alkynyl substituents. Research has demonstrated that a bromo-naphthalene sulfonamide precursor can be used to generate a diverse library of analogs through various palladium-catalyzed reactions, leading to compounds with potential biological activity. nih.gov

The sulfonamide group (–SO₂NH₂) can also be readily derivatized. The nitrogen atom can be N-alkylated or N-arylated to produce secondary or tertiary sulfonamides. For example, alkylation can be achieved by treating the primary sulfonamide with an alkyl halide in the presence of a base like lithium hydride (LiH). nih.gov This modification can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

Modification at the Sulfonamide Nitrogen

The sulfonamide functional group is a critical pharmacophore and a versatile synthetic handle. In the context of this compound, the nitrogen atom provides a key site for structural diversification through various modification reactions, primarily N-alkylation and N-arylation. These modifications are crucial for modulating the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and conformational rigidity, which in turn influences its biological activity.

N-Alkylation: The introduction of alkyl groups at the sulfonamide nitrogen is a fundamental strategy for creating diverse derivatives. A common method involves the deprotonation of the sulfonamide with a suitable base, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is critical to ensure high yields and minimize side reactions. For instance, the use of lithium hydride (LiH) in a polar aprotic solvent like dimethylformamide (DMF) provides a robust system for the alkylation of sulfonamides with various alkyl bromides at room temperature. wikipedia.org

Another approach involves palladium-catalyzed C-H alkylation at the meta-position of a benzylsulfonamide, which, while not a direct modification of the N-H bond, showcases advanced methods for introducing alkyl groups onto a sulfonamide-containing scaffold. nih.gov

N-Arylation: The synthesis of N-aryl sulfonamides can be achieved through several methods, including copper-mediated and palladium-catalyzed cross-coupling reactions. A general and mild method for the N-arylation of sulfonamides involves a copper acetate-mediated coupling with arylboronic acids. This reaction proceeds at room temperature in the presence of a base like triethylamine and can be performed on solid supports, making it suitable for combinatorial chemistry and library synthesis. nih.gov

Visible light-mediated deaminative arylation of sulfonamides with boronic acids presents a catalyst-free alternative for creating N-S bonds, although this typically results in sulfones rather than N-aryl sulfonamides. nih.gov The reaction of a sulfonyl chloride, such as 1-bromonaphthalene-2-sulfonyl chloride, with a primary or secondary amine is the most direct route to N-substituted sulfonamides. This reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl generated. nih.gov

The table below summarizes representative conditions for the N-alkylation and N-arylation of sulfonamide scaffolds, which are applicable to this compound.

| Reaction Type | Reagents & Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl bromide, LiH, DMF, Room Temperature | N-Alkylsulfonamide | Simple, efficient method for introducing alkyl chains. | wikipedia.org |

| N-Arylation | Arylboronic acid, Cu(OAc)₂, Triethylamine, Room Temperature | N-Arylsulfonamide | Mild conditions, applicable to solid-phase synthesis. | nih.gov |

| General Sulfonamide Synthesis | Amine, Sulfonyl chloride, Pyridine, 0°C to Room Temperature | N-Substituted Sulfonamide | Versatile and widely used for creating a variety of sulfonamide derivatives. | nih.gov |

Substituent Effects on Reaction Outcomes and Yields

Electronic Effects: The naphthalene ring system is electron-rich, but the presence of the electron-withdrawing sulfonyl group (-SO₂NH₂) deactivates the ring towards electrophilic attack and activates it for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comwikipedia.org The bromine atom at the C1 position also acts as an electron-withdrawing group via induction, further influencing the electron density of the aromatic system.

In reactions involving nucleophilic attack on the naphthalene ring, the position and nature of other substituents are critical. Electron-withdrawing groups (EWGs) ortho or para to the leaving group (e.g., the bromine atom) can stabilize the negatively charged Meisenheimer intermediate formed during SNAr reactions, thereby accelerating the reaction rate. masterorganicchemistry.comyoutube.com Conversely, electron-donating groups (EDGs) would destabilize this intermediate and slow down the reaction. For instance, in the SNAr of substituted thiophenes, the presence of a nitro group (a strong EWG) significantly lowers the activation energy for nucleophilic addition compared to a hydrogen atom. nih.gov

When modifying the sulfonamide nitrogen, the electronic nature of the incoming nucleophile (e.g., an aniline (B41778) derivative in an N-arylation reaction) is also important. Electron-rich anilines are more nucleophilic and will generally react faster.

Steric Effects: Steric hindrance plays a crucial role, particularly in reactions at the sulfonamide nitrogen or at positions adjacent to bulky groups on the naphthalene ring. For example, the reaction of N-methylaniline with phenyl 2,4,6-trinitrophenyl ethers is significantly slower (by a factor of 10⁵) than the reaction with aniline. capes.gov.brrsc.org This dramatic decrease in rate is attributed to the increased steric hindrance from the N-methyl group, which impedes both the formation of the intermediate and the subsequent proton transfer step. capes.gov.brrsc.org

Similarly, when synthesizing N-substituted 1-bromonaphthalene-2-sulfonamides, bulky substituents on the nucleophilic amine or on the naphthalene ring near the C2-sulfonyl group can lead to lower reaction yields or require more forcing reaction conditions. The choice of solvent can also modulate these steric and electronic effects.

The following table outlines the expected influence of different types of substituents on the synthesis and modification of this compound.

| Reaction Type | Substituent Type | Position | Expected Effect on Rate/Yield | Rationale | Reference |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (on naphthalene ring) | Electron-Withdrawing Group (EWG) | Ortho/Para to leaving group | Increase | Stabilization of the negative charge in the Meisenheimer intermediate. | masterorganicchemistry.comwikipedia.org |

| Nucleophilic Aromatic Substitution (on naphthalene ring) | Electron-Donating Group (EDG) | Ortho/Para to leaving group | Decrease | Destabilization of the Meisenheimer intermediate. | youtube.com |

| N-Alkylation/N-Arylation | Bulky Substituent | On nucleophile (e.g., N-methylaniline vs. aniline) | Decrease | Steric hindrance impedes the approach of the nucleophile and formation of the transition state. | capes.gov.brrsc.org |

| N-Alkylation/N-Arylation | Bulky Substituent | On naphthalene ring (peri-position) | Decrease | Steric hindrance around the sulfonamide reaction center. | capes.gov.br |

Chemical Reactivity and Mechanistic Investigations of 1 Bromonaphthalene 2 Sulfonamide Systems

Reactions Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key functional handle, participating in reactions both at the sulfur and nitrogen atoms.

Nucleophilic Substitutions at the Sulfur Atom

The sulfur atom in the sulfonamide group is electrophilic and can undergo nucleophilic substitution. These reactions, often termed sulfonyl transfer reactions, typically proceed via a concerted Sɴ2-type mechanism. nih.gov This process involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the amino group or a derivative thereof.

Kinetic studies on analogous arenesulfonyl compounds show that these substitution reactions at the tetrahedral sulfur center generally occur with an inversion of the stereochemical configuration. nih.gov The reaction rate and pathway can be influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. For instance, strongly nucleophilic reagents can react with the sulfonamide to form new sulfur-linked derivatives. nih.gov

Amide Formation and Related Condensations

The nitrogen atom of the sulfonamide is nucleophilic and can participate in condensation reactions. A primary reaction of this type is acylation, where the sulfonamide reacts with acylating agents like acyl chlorides or anhydrides to form N-acylsulfonamides. libretexts.org This reaction proceeds through the nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. libretexts.org

Furthermore, the acidic nature of the proton on the sulfonamide nitrogen allows for its deprotonation to form an anion. This anion is a potent nucleophile that can be alkylated, providing a pathway to N-substituted sulfonamides. libretexts.org The synthesis of various sulfonamide derivatives often leverages this reactivity. For example, sulfonamides can be reacted with other molecules to form more complex structures, such as sulfonamide-containing naphthalimides, which have applications as fluorescent probes. nih.gov

Reactivity of the Bromine Atom on the Naphthalene (B1677914) Ring

The bromine atom at the C1 position of the naphthalene ring is a versatile functional group, primarily utilized in the formation of new carbon-carbon and carbon-heteroatom bonds through organometallic intermediates and cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The carbon-bromine bond in 1-bromonaphthalene-2-sulfonamide is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a powerful method for forming biaryl compounds. The reactivity in Suzuki-Miyaura coupling is high for aryl bromides, making 1-bromonaphthalene (B1665260) derivatives suitable substrates. rsc.orgnih.gov The choice of ligands on the palladium catalyst and the reaction conditions can be tuned to achieve high yields and, in some cases, control stereochemistry for the synthesis of axially chiral biaryls. rsc.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org It is a highly efficient method for the synthesis of arylalkynes. libretexts.org The reaction is generally carried out under mild conditions and tolerates a wide variety of functional groups. wikipedia.org Variations of the Sonogashira reaction, including copper-free versions, have been developed to broaden its applicability. organic-chemistry.org The reactivity order of aryl halides in this coupling is typically I > Br > Cl. wikipedia.org

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd catalyst, Base | Biaryl |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

The bromine atom can be replaced by a metal through halogen-metal exchange, yielding highly reactive organometallic intermediates.

Grignard Reagents: 1-Bromonaphthalene reacts with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, 1-naphthylmagnesium bromide. wikipedia.orgorgsyn.org The formation of Grignard reagents can be initiated using activating agents like iodine or 1,2-dibromoethane (B42909) to break through the passivating magnesium oxide layer on the metal surface. orgsyn.orgwikipedia.org This organomagnesium compound is a strong nucleophile and base, widely used for forming new carbon-carbon bonds by reacting with various electrophiles such as aldehydes, ketones, and carbon dioxide. orgsyn.orgmdpi.com

Organolithium Compounds: Treatment of 1-bromonaphthalene with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures results in halogen-lithium exchange to produce 1-lithionaphthalene. wikipedia.orglibretexts.org These organolithium compounds are generally more reactive than their Grignard counterparts. libretexts.org They are powerful nucleophiles and bases used in a wide range of synthetic transformations. fishersci.fr The choice of solvent and additives can significantly influence the reactivity and aggregation state of organolithium reagents. bohrium.com

| Organometallic Reagent | Preparation Method | Reactivity |

| Grignard Reagent | Reaction with Mg metal in ether/THF orgsyn.org | Strong nucleophile and base |

| Organolithium Compound | Halogen-lithium exchange with R-Li wikipedia.org | Very strong nucleophile and base |

Mechanistic Pathways of Key Transformations

The transformations of this compound are governed by well-established mechanistic principles.

Suzuki-Miyaura Coupling: The catalytic cycle generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the naphthalene derivative to form a palladium(II) species. libretexts.org

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium(II) complex, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst. libretexts.org

Sonogashira Coupling: The widely accepted mechanism involves two interconnected catalytic cycles:

Palladium Cycle: This cycle is similar to the Suzuki-Miyaura coupling, starting with the oxidative addition of the aryl bromide to the Pd(0) catalyst. wikipedia.orglibretexts.org

Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex from the palladium cycle. Reductive elimination from the resulting palladium complex yields the arylalkyne product and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org

Grignard Reagent Formation: The mechanism of Grignard reagent formation is complex and thought to occur on the surface of the magnesium metal. alfredstate.edu Evidence suggests the involvement of radical intermediates and single-electron transfer (SET) processes from the magnesium surface to the organic halide. alfredstate.edu

Organolithium Formation: The formation of organolithium compounds from aryl bromides via halogen-metal exchange is generally a fast and clean reaction that proceeds with retention of configuration if a stereocenter is present alpha to the metal. alfredstate.edu

Electron Transfer Mechanisms in Halide Reactions

The investigation into electron transfer mechanisms involving the halide of this compound did not yield specific studies on this compound. Generally, the carbon-bromine bond in aryl bromides can participate in electron transfer processes, particularly in metal-catalyzed reactions. For instance, nickel- and copper-catalyzed cross-coupling reactions are common for aryl halides, often proceeding through oxidative addition and reductive elimination steps, which inherently involve changes in the electronic state of the metal center and the aryl substrate. However, no specific data, such as reaction kinetics, electrochemical potentials, or computational studies, could be found for this compound to build a detailed mechanistic picture.

Radical Processes in Sulfonylation Chemistry

Similarly, a detailed exploration of radical processes in the sulfonylation chemistry of this compound drew a blank in terms of specific research. Radical-mediated reactions are a significant area of organic synthesis, and sulfonyl radicals can be generated from various precursors to participate in addition and cyclization reactions. The presence of the bromo- and sulfonamido- functionalities on the naphthalene scaffold could potentially influence the formation and reactivity of any radical intermediates. For example, intramolecular radical cyclizations are a possibility. Despite this, no literature was identified that specifically investigates such radical pathways for this compound.

Stereochemical Control in Sulfonamide-Related Reactions

The topic of stereochemical control is crucial in modern organic synthesis. For sulfonamides, this can involve the asymmetric synthesis of chiral sulfonamides or the use of sulfonamide groups to direct stereoselective transformations. While there is extensive research on the stereoselective synthesis of various chiral sulfonamides and their applications, no studies were found that specifically address the stereochemical aspects of reactions involving this compound. This includes the synthesis of enantiomerically pure forms of the compound or its use as a chiral auxiliary or ligand in asymmetric catalysis.

Spectroscopic and Advanced Structural Characterization of 1 Bromonaphthalene 2 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1-Bromonaphthalene-2-sulfonamide in solution. By analyzing the behavior of atomic nuclei in a magnetic field, both ¹H (proton) and ¹³C (carbon-13) NMR provide critical information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons. The protons of the sulfonamide group (-SO₂NH₂) would typically appear as a singlet in the range of 8.78 to 10.15 ppm. rsc.org The aromatic protons on the naphthalene (B1677914) ring system would produce a complex pattern of signals in the region of 6.51 to 8.5 ppm. rsc.org The exact chemical shifts and coupling patterns of these aromatic protons are influenced by the positions of the bromo and sulfonamide substituents, providing a unique fingerprint for the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by revealing the chemical environment of each carbon atom. The aromatic carbons of the naphthalene ring are expected to resonate in a broad range, typically between 111 and 160 ppm. rsc.org The carbon atom directly bonded to the bromine (C1) would be influenced by the halogen's electronegativity and heavy atom effect, while the carbon attached to the sulfonamide group (C2) would also show a characteristic chemical shift. Analysis of these shifts, when compared to substituted naphthalene standards, confirms the 1-bromo-2-sulfonamide substitution pattern. chemicalbook.comspectrabase.com

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Typical Multiplicity |

| ¹H | Sulfonamide (-SO₂NH₂) | 8.8 - 10.2 | Singlet |

| ¹H | Aromatic (Naphthalene-H) | 7.0 - 8.5 | Multiplet |

| ¹³C | Aromatic (Naphthalene-C) | 110 - 140 | Singlet |

| ¹³C | Aromatic (C-Br) | ~120 | Singlet |

| ¹³C | Aromatic (C-SO₂NH₂) | ~140 | Singlet |

Note: The predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the definitive three-dimensional arrangement of atoms and molecules in the solid state. This technique involves diffracting X-rays off a single crystal of this compound. The resulting diffraction pattern is then used to construct a detailed electron density map, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

For this compound, a crystal structure analysis would confirm the planar naphthalene core and the geometry of the sulfonamide group. Key structural parameters of interest include:

The C-Br and C-S bond lengths.

The S-N and S-O bond lengths within the sulfonamide group.

The torsional angles describing the orientation of the sulfonamide group relative to the naphthalene ring.

Intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H protons and oxygen atoms, which dictate the crystal packing.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₀H₈BrNO₂S), high-resolution mass spectrometry (HRMS) can verify its exact molecular weight, which is calculated to be 284.9459 g/mol .

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 51% and 49%, respectively). This results in a characteristic pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, separated by two mass units (m/z) and having nearly equal intensities.

The fragmentation of aromatic sulfonamides under mass spectrometry conditions often involves specific pathways. nih.govnih.gov Common fragmentation patterns for this compound would likely include:

Loss of SO₂: A characteristic fragmentation for arylsulfonamides is the elimination of a sulfur dioxide molecule (a neutral loss of 64 Da), which can occur through a rearrangement process. nih.gov

Cleavage of the C-S bond: This would lead to the formation of a bromonaphthyl fragment.

Cleavage of the S-N bond: This fragmentation pathway is also common in sulfonamides. researchgate.net

Interactive Data Table: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Comment |

| [M+H]⁺ | [C₁₀H₉BrNO₂S]⁺ | 285.95 | 287.95 | Protonated molecular ion (ESI) |

| [M]⁺˙ | [C₁₀H₈BrNO₂S]⁺˙ | 284.95 | 286.95 | Molecular ion (EI) |

| [M-SO₂]⁺˙ | [C₁₀H₈BrN]⁺˙ | 220.98 | 222.98 | Loss of sulfur dioxide |

| [C₁₀H₆Br]⁺ | [C₁₀H₆Br]⁺ | 204.96 | 206.96 | Loss of HSO₂N |

| [C₁₀H₇]⁺ | [C₁₀H₇]⁺ | 127.05 | 127.05 | Naphthyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Properties

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would show characteristic absorption bands for its key functional groups.

The sulfonamide group gives rise to several distinct peaks:

N-H stretch: A peak in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond.

S=O stretches: Two strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds, typically found around 1350 cm⁻¹ and 1150 cm⁻¹, respectively.

S-N stretch: A weaker absorption band for the S-N bond stretch is also expected.

The brominated naphthalene ring will also contribute to the spectrum with characteristic C-H and C=C stretching vibrations of the aromatic system.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound absorb UV light, promoting electrons to higher energy orbitals. The UV-Vis spectrum of naphthalene and its derivatives typically shows multiple absorption bands corresponding to π-π* transitions. researchgate.netresearchgate.net The presence of the bromo and sulfonamide substituents will influence the position and intensity of these absorption maxima (λ_max) compared to unsubstituted naphthalene. These shifts can provide insight into the electronic effects of the substituents on the aromatic system.

Interactive Data Table: Characteristic IR and UV-Vis Data for this compound

| Spectroscopy | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | N-H Stretch (Sulfonamide) | 3300 - 3400 |

| IR | Asymmetric S=O Stretch | ~1350 |

| IR | Symmetric S=O Stretch | ~1150 |

| IR | Aromatic C=C Stretch | 1400 - 1600 |

| IR | C-Br Stretch | 500 - 600 |

| UV-Vis | π → π* Transitions | 220 - 350 |

Computational and Theoretical Investigations of 1 Bromonaphthalene 2 Sulfonamide and Its Analogs

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For sulfonamide derivatives, DFT has been employed to optimize molecular geometry and understand their fundamental properties. nih.gov For instance, studies on related sulfonamide-Schiff base derivatives have utilized the B3LYP/6−311G+(d,p) level of theory to optimize the molecular structure and analyze its geometric and electronic features. nih.gov This level of theory allows for the calculation of various parameters that are crucial for predicting how the molecule will interact with its environment.

The electronic structure of a molecule, including the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO), dictates its reactivity. For example, the one-electron reduction of 1-bromo-2-methylnaphthalene, a related naphthalene (B1677914) derivative, has been shown to form a transient radical anion, leading to the cleavage of the C-Br bond. mdpi.com This type of analysis, which can be extended to 1-Bromonaphthalene-2-sulfonamide, is vital for understanding potential metabolic pathways and degradation mechanisms.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential biological activity of compounds like this compound.

In studies of analogous sulfonamide derivatives, molecular docking has been successfully used to investigate their binding modes with specific biological targets. For example, a series of new sulfonamide derivatives bearing a naphthalene moiety were synthesized and evaluated as tubulin polymerization inhibitors. nih.gov Molecular docking studies indicated that the most potent compound in this series, which featured a naphthalen-1-yl moiety, effectively binds to the colchicine-binding site of tubulin. nih.gov This interaction was shown to inhibit tubulin polymerization, a key mechanism for anticancer activity. nih.gov

Similarly, research on other sulfonamide analogs has utilized molecular docking to explore their interactions with proteins like FKBP12, a model system for studying ligand-protein interactions. chemrxiv.orgnih.gov These studies have provided high-resolution views of how sulfonamide moieties and their analogs interact with protein pockets, highlighting the importance of specific hydrogen bonds and other non-covalent interactions. chemrxiv.orgnih.gov Such insights are invaluable for the rational design of more potent and selective inhibitors.

Conformational Analysis and Energy Minimization Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis and energy minimization are computational methods used to identify the most stable conformations of a molecule. wisdomlib.org

Energy minimization is a critical first step in many computational studies, including molecular docking, as it ensures that the ligand and protein structures are in their lowest energy state before simulating their interaction. tsijournals.comsemanticscholar.org Various algorithms, such as Steepest Descent and Conjugate Gradient, are employed to achieve this. tsijournals.comsemanticscholar.org For flexible molecules, which can adopt multiple conformations, energy minimization helps to identify the most energetically favorable shapes that are likely to be biologically relevant. nih.gov

Theoretical and spectroscopic analyses of related small molecules, such as 1-chloro- and 1-bromo-2-propanol, have demonstrated the importance of conformational preferences. nih.gov In these halohydrin motifs, which are common in pharmaceuticals, conformers with a gauche orientation of the X-C-C-O fragment were found to be predominant. nih.gov Understanding the conformational landscape of this compound is therefore essential for predicting its interaction with biological targets.

Molecular Property Prediction via Computational Methods (e.g., Topological Polar Surface Area, Lipinski's Rule of Five adherence)

Computational methods are widely used to predict the physicochemical properties of molecules that are critical for their "drug-likeness" and oral bioavailability. paperswithcode.com These properties are often evaluated against established guidelines like Lipinski's Rule of Five. drugbank.comtiu.edu.iqunits.it

Lipinski's Rule of Five stipulates that for a compound to be likely orally bioavailable, it should generally adhere to the following criteria:

No more than 5 hydrogen bond donors. drugbank.comtiu.edu.iq

No more than 10 hydrogen bond acceptors. drugbank.comtiu.edu.iq

A molecular mass of less than 500 daltons. drugbank.comtiu.edu.iq

An octanol-water partition coefficient (log P) not greater than 5. drugbank.comtiu.edu.iq

Another important descriptor is the Topological Polar Surface Area (TPSA) , which is a good indicator of a drug's ability to permeate cell membranes. A TPSA of not more than 140 Ų is generally considered favorable for good oral bioavailability. taylorandfrancis.com

The predicted molecular properties for this compound and a related compound, 1-Bromonaphthalene (B1665260), are presented in the table below. These values provide an initial assessment of their potential as drug candidates.

| Compound Name | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | TPSA (Ų) | Lipinski's Rule of Five Adherence |

| 1-Bromonaphthalene | 207.07 nih.gov | 4.3 nih.gov | 0 nih.gov | 0 nih.gov | 0 nih.gov | Yes |

| This compound | 286.14 | Data not available | Data not available | Data not available | Data not available | Data not available |

Exploration of Derivatives and Structure Activity Relationship Sar Studies

Systematic Structural Modifications of the Naphthalene (B1677914) Sulfonamide Scaffold

The naphthalene sulfonamide scaffold serves as a versatile platform for systematic structural modifications to explore and optimize biological activity. Research has shown that strategic substitutions on this core structure can lead to potent inhibitors of various enzymes and receptors.

One area of focus has been the synthesis of N-substituted sulfonamides. For instance, coupling various amines with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) has produced a range of N-substituted sulfonamide derivatives. nih.govnih.gov This approach allows for the introduction of diverse functional groups, strategically positioned to modulate the compound's biological properties. nih.govnih.gov

Another strategy involves modifications at different positions of the naphthalene ring. For example, studies on 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid derivatives have shown that substituents at the C2-position significantly influence their inhibitory potency against protein-protein interactions. nih.gov The introduction of polar linkers and additional carboxylate groups at this position has been a key area of investigation. nih.gov

Furthermore, the synthesis of acyl sulfonamide derivatives incorporating spirocycles represents another avenue of structural modification. nih.gov These complex three-dimensional structures can lead to compounds with high potency and selectivity for their biological targets.

The following table summarizes some examples of systematic structural modifications on the naphthalene sulfonamide scaffold:

| Scaffold Modification | Example Derivative Class | Key Feature | Reference |

| N-Substitution | N-substituted 5-(dimethylamino)naphthalene-1-sulfonamides | Introduction of various amines at the sulfonamide nitrogen. | nih.govnih.gov |

| C2-Substitution | 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid derivatives | Addition of polar linkers and carboxylates at the C2-position. | nih.gov |

| Spirocycle Incorporation | Acyl sulfonamide derivatives with spirocycles | Introduction of complex, three-dimensional spirocyclic moieties. | nih.gov |

Impact of Substituents on Molecular Conformation and Electronic Properties

Substituents on the naphthalene sulfonamide scaffold have a profound effect on the molecule's conformation and electronic properties, which in turn dictates its biological activity.

Molecular Conformation:

Electronic Properties:

The electronic nature of substituents significantly alters the electronic landscape of the naphthalene sulfonamide molecule. The naphthalene system itself provides a delocalized π-electron system.

Electron-donating groups (EDGs) , such as methyl (CH3) or methoxy (B1213986) (OCH3) groups, can increase the electron density of the aromatic system. mdpi.com

Electron-withdrawing groups (EWGs) , like nitro (NO2) or chloro (Cl) groups, have the opposite effect, decreasing the electron density. nih.gov

These changes in electron distribution influence the molecule's reactivity, polarity, and ability to participate in intermolecular interactions. For instance, the introduction of a bromine atom increases molecular polarity. Studies on 4-substituted naphthalimides have shown that the nature of the substituent determines the character of the excited state, which can be either a charge-transfer state or a π,π* state. nih.gov Quantum-chemical calculations have further elucidated that the position of substitution, particularly with hydroxyl groups, determines the electronic properties of naphthalene derivatives. researchgate.net

Investigation of Molecular Interactions with Biomolecular Targets (excluding clinical implications)

Derivatives of 1-bromonaphthalene-2-sulfonamide have been investigated for their interactions with a variety of biomolecular targets, demonstrating a broad range of inhibitory activities.

Enzyme Inhibition Profiles

Naphthalene sulfonamide derivatives have shown inhibitory activity against several classes of enzymes.

Carbonic Anhydrase: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs). nih.gov The binding of 5-dimethylamino-1-naphthalene sulfonamide (dansylamide) to human carbonic anhydrase II has been studied in detail, revealing that the naphthyl ring binds in a hydrophobic pocket of the active site. nih.gov This interaction involves van der Waals contacts with several amino acid residues. nih.gov Some sulfonamide derivatives show selective inhibition of bacterial β-CAs over human α-CAs, suggesting potential for targeted therapeutic design. nih.gov

Serine Proteases: While specific data on this compound is limited in the provided context, the broader class of sulfonamides has been explored for serine protease inhibition.

Fatty Acid Binding Protein 4 (FABP4): Naphthalene-1-sulfonamide (B86908) derivatives have been identified as potent and selective inhibitors of FABP4. nih.govresearchgate.net Starting from a selective FABP4 inhibitor, structural modifications have led to the design of dual FABP4/5 inhibitors. nih.govepa.gov These inhibitors have demonstrated the ability to reduce lipolysis in adipocytes. nih.govepa.gov The binding mode of these inhibitors to FABP4 has been elucidated through crystal structures, revealing key interactions within the binding pocket. researchgate.net

Tubulin Polymerization: A number of sulfonamide derivatives bearing a naphthalene moiety have been synthesized and identified as potent inhibitors of tubulin polymerization. nih.gov These compounds disrupt microtubule dynamics, a critical process in cell division. nih.govmdpi.com Structure-activity relationship studies have indicated that the naphthalen-1-yl group is often optimal for potent activity. nih.gov Molecular docking studies suggest that these compounds bind to the colchicine-binding site of tubulin. nih.gov

The following table summarizes the enzyme inhibition profiles of some naphthalene sulfonamide derivatives:

| Enzyme Target | Derivative Class | Inhibitory Activity (IC50) | Key Findings | Reference |

| Carbonic Anhydrase II | 5-dimethylamino-1-naphthalene sulfonamide | Not specified | Binds to a hydrophobic pocket in the active site. | nih.gov |

| Fatty Acid Binding Protein 4 (FABP4) | Naphthalene-1-sulfonamide derivatives | Varies | Potent and selective inhibition. | researchgate.net |

| Fatty Acid Binding Protein 4/5 (FABP4/5) | Dual FABP4/5 inhibitors | Varies | Dual inhibition with good selectivity over FABP3. | nih.govepa.gov |

| Tubulin Polymerization | Sulfonamide derivatives with naphthalene moiety | 2.8 µM (for compound 5c) | Binds to the colchicine-binding site. | nih.gov |

Receptor Binding Studies

Naphthalene-based sulfonamides have also been investigated for their ability to bind to and modulate the activity of various receptors.

P2X Receptors: Sulfonamide derivatives have been reported as potent inhibitors of P2X receptors, which are involved in inflammatory responses. mdpi.comnih.gov Naphthoquinone sulfonamide derivatives have shown promising inhibitory activity on the P2X7 receptor, with some compounds displaying IC50 values lower than known antagonists. mdpi.com Molecular docking studies suggest these compounds bind to an allosteric site on the P2X7 receptor. mdpi.com

Keap1-Nrf2 Protein-Protein Interaction: Naphthalene-based derivatives have been developed as potent inhibitors of the Keap1-Nrf2 protein-protein interaction, which is a key pathway in the cellular oxidative stress response. nih.govacs.org Detailed structure-activity relationship studies have been conducted, and X-ray crystallography has revealed the binding mode of these inhibitors to the Keap1 protein. acs.org

Computational Approaches to SAR Prediction

Computational methods play a crucial role in understanding and predicting the structure-activity relationships of naphthalene sulfonamide derivatives. nih.gov

Molecular Docking: This technique is widely used to predict the binding mode and affinity of ligands to their target proteins. nih.govnih.gov For example, molecular docking has been used to show that N-substituted sulfonamides can bind favorably to potential drug targets. nih.govnih.gov It has also been instrumental in understanding the binding of inhibitors to the P2X7 receptor and tubulin. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes over time, helping to understand the stability of interactions. nih.gov

Quantum Chemical Calculations: These methods, such as Density Functional Theory (DFT), are used to study the electronic properties of molecules. nih.govnih.gov They can help in understanding how substituents affect the electronic distribution and reactivity of the naphthalene sulfonamide scaffold. nih.gov

Fragment Molecular Orbital (FMO) Method: The FMO method allows for the detailed analysis of interaction energies between a ligand and individual amino acid residues of a protein, providing a deeper understanding of the key interactions driving binding. mdpi.com

Molecular Electrostatic Potential (MEP) Surface Visualization: MEP surfaces help to visualize the electron distribution in a molecule, providing insights into how atomic substitutions can alter the properties of a compound and its interactions with a target. mdpi.com

These computational approaches, often used in combination, provide a powerful toolkit for the rational design of new and more potent derivatives of this compound. nih.gov

Based on a comprehensive search, there is currently insufficient specific information available in the provided search results to generate a detailed, scientifically accurate article focusing solely on the chemical compound “this compound” according to the specified outline.

The search results contain information on related compounds and general classes of molecules, such as:

1-Bromonaphthalene (B1665260) : Its role as a synthetic precursor in various coupling reactions is well-documented wikipedia.orgchemicalbook.com.

Naphthalene Sulfonamide Derivatives (General) : This class of compounds is widely explored as a versatile scaffold in medicinal chemistry for developing new therapeutic agents and as a structural motif for fluorescent probes and chiral ligands ijpsjournal.comnih.govmcgill.caresearchgate.netekb.eg.

Isomeric Compounds : Information is available for isomers like 4-Bromonaphthalene-1-sulfonamide (B2366713), which is commercially sold achemblock.com.

However, no specific research findings, detailed applications, or data pertaining exclusively to This compound were found that would allow for the creation of content for each required subsection (7.1 through 7.5).

Therefore, to adhere to the strict instructions of focusing solely on "this compound" and ensuring scientific accuracy, the article cannot be generated at this time. Writing the article would require making unsubstantiated generalizations from related compounds, which would violate the core requirements of the prompt.

Future Directions and Emerging Research Avenues

Sustainable Synthetic Routes and Green Chemistry Approaches

The chemical industry's growing emphasis on sustainability is driving the development of greener synthetic methods for producing sulfonamides, including 1-bromonaphthalene-2-sulfonamide. sci-hub.seresearchgate.net Traditional synthesis often involves hazardous reagents and solvents. google.comorgsyn.org Modern approaches, however, are focusing on minimizing environmental impact and improving efficiency. researchgate.netmdpi.com

A promising green chemistry approach involves conducting sulfonamide synthesis in water, which eliminates the need for organic solvents. rsc.org This method uses equimolar amounts of the starting materials and avoids organic bases, with product isolation achieved through simple filtration after acidification, resulting in high yields and purity. rsc.org Another sustainable technique is the solvent-free sulfonylation of amines at room temperature, which further reduces waste and environmental harm. sci-hub.se The use of ionic liquids in conjunction with glacial acetic acid as a solvent and catalyst also presents a recyclable and more environmentally friendly alternative to traditional methods that use toxic solvents like carbon tetrachloride. google.com

Future research will likely focus on optimizing these green methods and exploring new catalytic systems, such as metal-free and photocatalytic reactions, to further enhance the sustainability of this compound synthesis. google.commdpi.com

Table 1: Comparison of Synthetic Approaches for Sulfonamides

| Method | Solvents | Catalysts/Reagents | Environmental Impact |

| Traditional Synthesis | Carbon Tetrachloride google.comorgsyn.org | Bromine, Thionyl Chloride orgsyn.org | High, due to toxic solvents and reagents. |

| Aqueous Synthesis | Water rsc.org | Equimolar reactants, no organic base rsc.org | Low, environmentally benign. rsc.org |

| Solvent-Free Synthesis | None sci-hub.se | Room temperature sulfonylation sci-hub.se | Very low, minimal waste. sci-hub.se |

| Ionic Liquid Method | Glacial Acetic Acid, Ionic Liquid google.com | Saturated Bromine Water google.com | Reduced, with recyclable components. google.com |

| Hydrogen Peroxide Method | Dichloroethane, Hydrobromic Acid | Hydrogen Peroxide patsnap.com | Reduced, high utilization of bromine. patsnap.com |

Exploration of Novel Derivatization Chemistries

The structural backbone of this compound offers numerous opportunities for the creation of novel derivatives with diverse functionalities. The sulfonamide group is a key feature in a wide array of pharmaceuticals, including antibacterial, anticancer, and antidiabetic agents. researchgate.netjetir.orgajchem-b.com

Researchers are actively exploring the synthesis of new derivatives by modifying the sulfonamide moiety and the naphthalene (B1677914) ring. For instance, creating Schiff base derivatives of sulfonamides has been a successful strategy. nih.gov The resulting compounds can be further analyzed for their biological activities and molecular properties. nih.gov The naphthalene-1-sulfonamide (B86908) framework has been identified as a promising starting point for developing potent and selective inhibitors of proteins like fatty acid binding protein 4 (FABP4), which is a target for treating diabetes and atherosclerosis. researchgate.net

Future work in this area will likely involve the synthesis of a broader range of derivatives, including those with different substituents on the naphthalene ring and various functional groups attached to the sulfonamide nitrogen. These efforts aim to fine-tune the electronic and steric properties of the molecule to achieve desired biological or material science applications.

Advanced Computational Modeling for Structure-Property Relationships

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure-property relationships of molecules like this compound. nih.gov These computational methods allow for the in-depth analysis of molecular geometry, electronic properties, and non-covalent interactions. nih.gov

By comparing experimental data (such as FT-IR, UV-Vis, and NMR spectra) with simulated results, researchers can confirm the formation of synthesized compounds and gain insights into their stability and reactivity. nih.gov For example, DFT studies can predict the electronic transitions (like π-π* and n-π*) and analyze the natural bond orbitals (NBO), which helps in understanding intramolecular interactions. nih.gov Such computational analyses are crucial for predicting the potential of a compound to act as a drug candidate by evaluating its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov

Emerging research will likely leverage more advanced computational techniques, including molecular dynamics simulations, to study the dynamic behavior of this compound and its derivatives in complex biological environments. mdpi.com This will facilitate the rational design of new molecules with enhanced properties and specific functions.

Integration into Complex Chemical Systems and Nanomaterials

The unique properties of the naphthalene structure make this compound a candidate for integration into more complex chemical systems and nanomaterials. Naphthalene-based compounds are known for their applications in organic electronics, including as building blocks for semiconductors used in OLEDs and OFETs. ossila.com

The high refractive index of bromonaphthalenes makes them useful in microscopy and for determining the refraction of crystals. wikipedia.org This property, combined with the functional handles provided by the bromo and sulfonamide groups, could be exploited in the design of advanced optical materials.

Future research could explore the use of this compound as a component in the synthesis of metal-organic frameworks (MOFs) or as a surface modifier for nanoparticles. The "green synthesis" of nanoparticles using plant extracts is a rapidly developing field, and functionalized organic molecules could play a role in stabilizing and functionalizing these nanomaterials for various applications, including catalysis and drug delivery. ejcmpr.com

Discovery of Unprecedented Molecular Interactions for Basic Chemical Biology Research

The sulfonamide functional group is well-known for its ability to participate in a variety of molecular interactions, which is a cornerstone of its broad biological activity. nih.gov The naphthalene moiety also contributes to interactions through π-stacking and hydrophobic effects. This combination in this compound makes it an interesting scaffold for designing molecular probes to investigate biological systems.

For example, sulfonamide derivatives have been developed as inhibitors of enzymes like tubulin, which is a target for anticancer drugs. nih.gov Molecular docking studies can reveal how these molecules bind to their targets, such as the colchicine-binding site of tubulin, leading to cell cycle arrest and apoptosis. nih.gov Similarly, naphthoquinone sulfonamide derivatives have been investigated as inhibitors of the P2X7 receptor, with molecular dynamics simulations showing their binding within an allosteric pocket. mdpi.com

Future basic chemical biology research could utilize derivatives of this compound to explore new biological targets and to understand fundamental molecular recognition events. By systematically modifying the structure and studying the resulting changes in biological activity, researchers can uncover novel structure-activity relationships (SAR) and identify unprecedented molecular interactions. nih.gov

Q & A

Q. What are the recommended synthetic routes and purification methods for 1-Bromonaphthalene-2-sulfonamide?

The synthesis typically involves sulfonation of naphthalene derivatives followed by bromination. A common approach includes:

- Sulfonation : Reacting naphthalene with chlorosulfonic acid to form the sulfonic acid intermediate.

- Bromination : Introducing bromine using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., inert atmosphere, light exclusion).

- Amidation : Converting the sulfonic acid to sulfonamide via reaction with ammonia or amines.

Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water). Characterization is validated via NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

- Elemental Analysis : Quantifying C, H, N, S, and Br to validate stoichiometry.

- HPLC : Reverse-phase chromatography (C18 column, methanol/water mobile phase) to assess purity (>95%) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Storage : Keep in amber glass containers at 2–8°C under inert gas (argon) to prevent degradation.

- Emergency Measures : Immediate rinsing with water for skin/eye contact; consult poison control if ingested .

Q. How do solubility and stability properties influence experimental design with this compound?

- Solubility : Moderately soluble in DMSO and dichloromethane; poorly soluble in water. Pre-dissolve in DMSO for biological assays (final concentration <1% to avoid cytotoxicity).

- Stability : Light-sensitive; store in dark conditions. Degrades under prolonged exposure to moisture or heat (>40°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Dose-Response Validation : Repeat assays across multiple cell lines (e.g., HEK293, HeLa) to confirm IC₅₀ consistency.

- Batch Variability : Compare results using independently synthesized batches to rule out impurities.

- Mechanistic Studies : Use knock-out models (e.g., CRISPR) to isolate target pathways and reduce off-target noise .

Q. How can advanced analytical techniques improve detection limits in environmental or metabolic studies?

- LC-MS/MS : Quantify trace amounts in biological matrices (LOQ < 1 ng/mL) using MRM transitions for bromine isotopes (m/z 79/81).

- Isotopic Labeling : Synthesize ¹³C-labeled analogs for internal standardization in pharmacokinetic studies .

Q. What computational methods support structure-activity relationship (SAR) studies for sulfonamide derivatives?

- Docking Simulations : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., carbonic anhydrase).

- QSAR Modeling : Train models on halogen-substituted naphthalene datasets to optimize bromine positioning for enhanced activity .

Q. How do researchers balance open data sharing with confidentiality in collaborative studies?

Q. What experimental controls are essential for in vitro toxicity assays involving this compound?

- Solvent Controls : Include DMSO-only groups to distinguish solvent effects from compound toxicity.

- Positive Controls : Use known toxins (e.g., cisplatin) to validate assay sensitivity.

- Metabolic Activation : Incorporate S9 liver fractions to assess bioactivation-dependent toxicity .

Methodological Resources

- Synthesis Protocols : Refer to peer-reviewed journals for reproducible procedures (e.g., J. Org. Chem.) .

- Analytical Standards : Cross-reference PubChem (CID 2801263) and Thermo Scientific (MFCD00173662) for spectral data .

- Safety Guidelines : Follow OSHA HCS-compliant SDS sheets for hazard mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.